Penicillamine disulfide, L-
Overview
Description
Penicillamine disulfide, L- is a compound derived from penicillamine, which is an amino acid structurally similar to cysteine but with geminal dimethyl substituents α to the thiol group . Penicillamine disulfide is formed through the oxidation of penicillamine, resulting in the formation of a disulfide bond between two penicillamine molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillamine disulfide can be synthesized through the oxidation of penicillamine. One common method involves dissolving penicillamine in water and adding an oxidizing agent such as hydrogen peroxide or iodine. The reaction is typically carried out at room temperature and monitored until the formation of the disulfide bond is complete .
Industrial Production Methods
In industrial settings, the production of penicillamine disulfide involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and controlled addition of oxidizing agents are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Penicillamine disulfide undergoes various chemical reactions, including:
Reduction: The disulfide bond can be reduced back to penicillamine using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The thiol group in penicillamine disulfide can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: Further oxidation can lead to the formation of higher-order disulfides or sulfonic acids.
Common Reagents and Conditions
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, and sodium borohydride are commonly used reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents are used for oxidation reactions.
Major Products Formed
Reduction: Penicillamine
Substitution: Various penicillamine derivatives
Oxidation: Higher-order disulfides, sulfonic acids
Scientific Research Applications
Penicillamine disulfide has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex molecules and as a model compound for studying disulfide bond formation and cleavage.
Biology: Studied for its role in redox biology and its effects on cellular processes involving thiol-disulfide exchange.
Medicine: Investigated for its potential therapeutic applications, including its use as a chelating agent for heavy metal detoxification and its immunomodulatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Penicillamine disulfide exerts its effects primarily through its thiol-disulfide exchange reactions. The disulfide bond can be reduced to release free thiol groups, which can then interact with various molecular targets. In biological systems, this can lead to the modulation of redox-sensitive signaling pathways and the regulation of protein function through thiol-disulfide interchange .
Comparison with Similar Compounds
Penicillamine disulfide is structurally similar to other disulfide-containing compounds such as cystine and glutathione disulfide. its unique geminal dimethyl substituents confer distinct chemical properties, such as increased steric hindrance and altered reactivity. This makes penicillamine disulfide a valuable tool for studying disulfide chemistry and its biological implications .
Similar Compounds
Cystine: A naturally occurring disulfide formed from two cysteine molecules.
Glutathione disulfide: The oxidized form of glutathione, a tripeptide involved in cellular redox regulation.
Cystamine: A disulfide compound structurally similar to cystine but with an ethylene bridge between the sulfur atoms.
Properties
IUPAC Name |
(2R)-2-amino-3-[[(1R)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPKGFSZHXASD-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SSC(C)(C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312580 | |
Record name | L-Valine, 3,3′-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113626-33-8 | |
Record name | L-Valine, 3,3′-dithiobis- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113626-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillamine disulfide, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113626338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Valine, 3,3′-dithiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLAMINE DISULFIDE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4068OHN8SA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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